4-Amino-3-(trifluoromethyl)benzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLZJOBGDXBMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381459 | |
| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-74-2 | |
| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Fluorinated Organic Compounds in Scientific Disciplines
The strategic incorporation of fluorine into organic molecules has revolutionized numerous scientific fields, particularly drug discovery and materials science. tandfonline.com The unique physicochemical properties of fluorine, including its high electronegativity, small size comparable to hydrogen, and the exceptional strength of the carbon-fluorine bond, bestow profound changes upon a molecule's biological and chemical characteristics. tandfonline.com
The introduction of fluorine can significantly enhance a compound's metabolic stability, leading to a longer biological half-life and reduced dosing frequency. researchgate.net It can also modulate lipophilicity, which in turn affects a molecule's absorption, distribution, and membrane permeability. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing pharmacokinetic properties and binding affinities to biological targets. mdpi.combohrium.com The trifluoromethyl group (-CF3) is a particularly important functionality in medicinal chemistry, valued for its ability to enhance biological activity and lipophilicity. chemimpex.com These attributes have been instrumental in the development of a multitude of successful therapeutic agents.
Overview of 4 Amino 3 Trifluoromethyl Benzonitrile As a Key Research Target in Synthetic and Applied Chemistry
4-Amino-3-(trifluoromethyl)benzonitrile stands out as a critical research target due to its versatile molecular architecture. chemimpex.com It possesses three key functional groups—an amino group, a nitrile group, and a trifluoromethyl-substituted benzene (B151609) ring—that make it an exceptionally useful building block in organic synthesis. chemimpex.com This trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular structures. chemimpex.com
The amino group serves as a handle for forming amides, ureas, and other nitrogen-containing linkages, while the nitrile group can be converted into other functional groups or used in the formation of heterocyclic rings. The trifluoromethyl group, as previously noted, often imparts favorable properties to the final products. This versatility makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Its stability and reactivity are key to its utility for chemists seeking to innovate in diverse sectors. chemimpex.com
Scope and Objectives of Academic Investigations into 4 Amino 3 Trifluoromethyl Benzonitrile
Regioselective Synthesis Strategies for this compound
The specific arrangement of the amino, cyano, and trifluoromethyl groups on the benzene (B151609) ring requires high regioselectivity in the synthetic approach. Various methods have been developed to control the precise placement of these functionalities.
Multi-Step Reaction Sequences and Precursor Chemistry
The synthesis of this compound is typically achieved through multi-step pathways that construct the molecule from simpler, readily available precursors. The choice of starting material is crucial for achieving the desired substitution pattern.
One common strategy involves the reduction of a substituted nitrobenzene . This approach begins with a precursor like 2-chloro-4-nitrobenzonitrile. The nitro group can be selectively reduced to an amino group using various reducing agents, such as stannous chloride (SnCl₂) in hydrochloric acid, to yield the corresponding aminobenzonitrile. google.com A plausible route to the target compound could therefore start from 4-nitro-3-(trifluoromethyl)benzonitrile, which upon reduction of the nitro group would yield the final product.
Another effective method starts with a trifluoromethyl-containing precursor and subsequently introduces the amino and cyano groups. For example, a synthesis can begin with 4-aminobenzonitrile , followed by a direct trifluoromethylation at the C3 position. The use of electrophilic trifluoromethylating agents, such as Togni's reagent, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetonitrile (B52724) (CH₃CN), allows for the regioselective introduction of the CF₃ group ortho to the amino group. chemicalbook.com
A third approach involves cyanation of a halo-aniline precursor . A starting material such as 4-amino-3-(trifluoromethyl)bromobenzene can be subjected to a cyanation reaction, where the bromine atom is replaced by a cyano group to form the final product. This method is often facilitated by catalytic systems. google.comgoogle.com
Table 1: Overview of Selected Multi-Step Synthetic Routes
| Starting Material | Key Transformation(s) | Reagents/Conditions Example | Final Product |
| 4-Nitro-3-(trifluoromethyl)benzonitrile | Nitro group reduction | SnCl₂·2H₂O, HCl | This compound |
| 4-Aminobenzonitrile | C-H Trifluoromethylation | Togni's Reagent, K₂CO₃, CH₃CN, 75 °C | This compound |
| 4-Amino-3-(trifluoromethyl)bromobenzene | Cyanation | Cyanide source (e.g., KCN, Zn(CN)₂), Catalyst (e.g., Pd(0)) | This compound |
Application of Catalytic Systems in Benzonitrile (B105546) Synthesis
Catalytic methods are instrumental in the synthesis of benzonitriles, offering high efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly prominent for introducing the cyano group onto an aromatic ring. google.com
The cyanation of aryl halides or triflates is a powerful technique. For the synthesis of this compound, a precursor like 4-amino-3-(trifluoromethyl)bromobenzene could be coupled with a cyanide source. While highly toxic reagents like potassium cyanide can be used, modern methods often employ less toxic alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). google.com The reaction requires a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), to facilitate the catalytic cycle. google.com
Table 2: Catalytic Systems for Benzonitrile Synthesis
| Catalyst | Ligand | Cyanide Source | Substrate Example | Reference |
| Palladium Acetate | Xantphos | K₄[Fe(CN)₆] | 4-Trifluoromethyl Chlorobenzene | google.com |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | Aryl Bromides | organic-chemistry.org |
| Copper(I) Iodide | None | KCN | Aryl Iodides | organic-chemistry.org |
Note: dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene. This table represents general systems applicable to benzonitrile synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity is critical for the industrial production of chemical intermediates. Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is essential. For instance, in a patented three-step synthesis of the isomeric 4-amino-2-(trifluoromethyl)benzonitrile, specific conditions were detailed to achieve a high-purity product (>99%) with a total yield of 73-75%. google.com The ammonolysis step, for example, was conducted in a sealed vessel at 122 °C for 10 hours to ensure complete reaction, followed by recrystallization from toluene (B28343) to obtain the high-purity product. google.com
Similarly, in base-promoted reactions for synthesizing substituted aminoquinolines from aminobenzonitriles, temperature was found to be a critical factor. cardiff.ac.uk Increasing the temperature from 25 °C to 100 °C significantly improved the product yield, while a further increase to 120 °C led to a decrease in yield, likely due to substrate hydrolysis. cardiff.ac.uk The choice and stoichiometry of the base are also crucial parameters that require careful optimization. cardiff.ac.uk Purification techniques, such as flash column chromatography on silica (B1680970) gel, are often employed to isolate the product with high purity. chemicalbook.com
Derivatization from this compound to Complex Molecular Architectures
This compound is a versatile intermediate due to the presence of three distinct reactive sites: the amino group, the cyano group, and the aromatic ring. This allows for its strategic use in constructing more complex molecules. chemimpex.com
Strategic Functionalization of Amino and Cyano Moieties
The amino and cyano groups are the primary handles for derivatization. They can be modified selectively or made to react together in intramolecular cyclizations.
Functionalization of the Amino Group: The primary amine is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. A prominent example is its use in the synthesis of the non-steroidal antiandrogen drug, Bicalutamide (B1683754). google.com In the first step of this synthesis, this compound is reacted with methacryloyl chloride in an acylation reaction to form N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide. google.commdpi.com
Functionalization of the Cyano Group: The cyano group is a versatile functional group that can be converted into amines, carboxylic acids, or ketones. rsc.orgresearchgate.net It can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. Furthermore, the cyano group can act as a radical acceptor in cascade reactions or participate in cycloaddition reactions to form heterocyclic rings. rsc.orgresearchgate.net
Combined Functionalization: The proximity of the amino and cyano groups allows for their participation in cyclization reactions to form fused heterocyclic systems. For example, 2-aminobenzonitriles can react with ynones in a base-promoted, transition-metal-free reaction involving an initial aza-Michael addition followed by intramolecular annulation to afford highly substituted 4-aminoquinolines. cardiff.ac.uk
Table 3: Key Derivatization Reactions
| Functional Group | Reaction Type | Reagent Example | Product Functional Group |
| Amino (-NH₂) | Acylation | Methacryloyl Chloride | Amide (-NHCOR) |
| Amino (-NH₂) | Diazotization / Sandmeyer | NaNO₂, HCl then CuBr | Bromo (-Br) |
| Cyano (-C≡N) | Hydrolysis | H₂SO₄, H₂O | Carboxylic Acid (-COOH) |
| Cyano (-C≡N) | Reduction | LiAlH₄ or H₂, Catalyst | Aminomethyl (-CH₂NH₂) |
| Amino + Cyano | Cyclization (with ynone) | Ynone, KOtBu | 4-Aminoquinoline ring |
Trifluoromethyl Group-Containing Precursors in Advanced Synthesis
The trifluoromethyl (CF₃) group is a crucial substituent in many modern pharmaceuticals and agrochemicals due to its unique electronic properties, metabolic stability, and ability to increase lipophilicity and binding affinity. mdpi.com Syntheses of complex molecules containing this group often start with precursors where the CF₃ group is already in place, such as 3-(trifluoromethyl)aniline (B124266) or other substituted benzotrifluorides. beilstein-journals.orgwikipedia.org
The presence of the CF₃ group on this compound has a profound impact on its chemical properties. As a strong electron-withdrawing group, it decreases the basicity of the adjacent amino group and influences the regioselectivity of further reactions on the aromatic ring. beilstein-journals.org This electronic effect is a key consideration in the design of multi-step syntheses for advanced molecular architectures, such as the drug Bicalutamide, where the properties imparted by the trifluoromethyl group are essential for its biological activity. mdpi.comnih.gov
Process Development and Scale-Up Considerations in this compound Production
The journey from a laboratory-synthesized molecule to a commercially viable product is fraught with challenges that require a multidisciplinary approach, integrating chemistry, chemical engineering, and safety management. For this compound, these considerations are paramount to ensure a high-quality, cost-effective, and sustainable production process.
A notable example of a scaled-up process for a closely related isomer, 4-amino-2-trifluoromethylbenzonitrile, is detailed in Chinese patent CN1810775B. This patent outlines a three-step synthesis suitable for industrial production, achieving a high purity of over 99% and a total yield of 73-75%. google.comgoogle.com The insights from this process can be extrapolated to understand the potential challenges and optimization strategies for the large-scale synthesis of this compound.
The patented process for the isomer involves:
Positioning Bromination: Starting with m-trifluoromethyl fluorobenzene, a bromine atom is introduced at a specific position on the benzene ring.
Cyano Group Replacement: The bromine atom is then substituted with a cyano group.
Aminolysis Substitution: Finally, an amino group is introduced to yield the final product. google.com
This method is highlighted for its use of readily available raw materials, a simple and short synthetic route, and straightforward operation, making it amenable to industrialization. google.comgoogle.com
Key Considerations for Scale-Up:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal reaction times, temperatures, and reactant concentrations to maximize yield and minimize byproduct formation. The thermodynamics of the reactions, particularly their exothermic or endothermic nature, are critical for designing appropriate heating and cooling systems in large reactors to maintain temperature control and prevent runaway reactions.
Catalyst Selection and Optimization: The choice of catalyst is pivotal for the efficiency of the synthesis. For large-scale production, the catalyst must be robust, highly active, easily separable from the reaction mixture, and cost-effective. Catalyst loading, deactivation, and regeneration are also significant factors that need to be thoroughly investigated during process development.
Solvent Selection and Recovery: Solvents play a crucial role in reaction kinetics, product solubility, and purification. For industrial applications, solvents should be selected based on their performance, safety profile, environmental impact, and ease of recovery and recycling. The patented process for the isomer utilizes solvents like glacial acetic acid, ethanol, and toluene. google.comgoogle.com The ability to efficiently recover and reuse these solvents is a key economic and environmental consideration.
Purification and Isolation: Achieving the desired purity of the final product on a large scale often requires different techniques than those used in the laboratory. Crystallization is a common method for purifying solid compounds like this compound. The choice of crystallization solvent, cooling profile, and agitation are critical parameters that need to be optimized to obtain the desired crystal size distribution, purity, and yield. The patent for the isomer mentions refining the crude product with toluene to achieve a final purity of over 99%. google.com
Process Safety and Environmental Impact: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process, especially when handling potentially hazardous reagents at high temperatures and pressures. Waste minimization, treatment, and disposal are also critical aspects that need to be addressed to ensure the environmental sustainability of the manufacturing process. The patented process is noted for producing minimal harmful substances, which are easy to handle. google.com
The following interactive table provides an example of batch data from the industrial synthesis of 4-amino-2-trifluoromethylbenzonitrile, as described in patent CN1810775B, which can be considered analogous for the process development of this compound.
| Step | Starting Material | Reactants/Reagents | Solvent | Reaction Conditions | Product | Yield/Purity |
|---|---|---|---|---|---|---|
| 1. Positioning Bromination | m-Trifluoromethylfluorobenzene (250kg) | Dibromohydantoin (235kg), Concentrated Sulfuric Acid (44kg) | Glacial Acetic Acid (100kg) | Heated reflux, 6.5 hours | 4-Fluoro-2-trifluoromethyl bromobenzene | - |
| 2. Cyano Group Replacement | 4-Fluoro-2-trifluoromethyl bromobenzene | Cuprous Cyanide (132kg) | Quinoline (310kg) | Stirring and reflux | 4-Fluoro-2-trifluoromethylbenzonitrile | - |
| 3. Ammonolysis and Substitution | 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia (34kg) | Ethanol (440kg) | Heated to 122°C, 10 hours | Crude 4-Amino-2-trifluoromethylbenzonitrile (211kg) | - |
| 4. Purification | Crude 4-Amino-2-trifluoromethylbenzonitrile (211kg) | - | Toluene (215kg) | Refining | Finished 4-Amino-2-trifluoromethylbenzonitrile (186kg) | Purity: 99.3% (HPLC) |
The successful scale-up of this compound production requires a systematic approach to process development, focusing on optimizing reaction conditions, ensuring efficient purification, and maintaining a high level of safety and environmental responsibility. By carefully addressing these considerations, it is possible to establish a robust and economically viable manufacturing process for this important chemical intermediate.
Nucleophilic Substitution Reactions Involving the Amino and Nitrile Groups
The reactivity of this compound in nucleophilic substitution is characterized by the dual nature of the molecule, possessing both a nucleophilic center (the amino group) and an electrophilic center (the nitrile carbon).
Amino Group Reactivity: The primary amino group (-NH₂) is a potent nucleophile and readily engages in reactions with a variety of electrophiles. Its nucleophilicity is somewhat tempered by the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the para-cyano group. Despite this, it undergoes standard transformations such as acylation, alkylation, and diazotization. For instance, the amino group can be acylated to form amides or react with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in modifying the compound's structure for various applications.
Nitrile Group Reactivity: The nitrile group (-C≡N) presents an electrophilic carbon atom susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is central to many of its transformations.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This process typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgyoutube.com
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This converts the benzonitrile into a benzylamine derivative.
Organometallic Addition: Grignard reagents or organolithium compounds can attack the electrophilic nitrile carbon. The resulting imine salt intermediate can then be hydrolyzed to produce a ketone, providing a robust method for C-C bond formation. libretexts.orgyoutube.com
The cyano group is a versatile functional handle, capable of being transformed into various other functionalities, including carbonyls, amines, and heterocyclic systems under appropriate conditions. researchgate.net
Table 1: Common Nucleophilic Reactions at the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone |
Oxidative and Reductive Transformations of the Benzonitrile Core
The benzonitrile core of this compound exhibits distinct reactivity under oxidative and reductive conditions, primarily influenced by the nature of its substituents.
Oxidative Transformations: The aromatic ring, being electron-deficient due to the -CF₃ and -CN groups, is generally resistant to oxidation. The amino group, however, is susceptible to oxidation. Strong oxidizing agents can convert the amino group into a nitro group, although this transformation can be challenging to control and may lead to degradation of the molecule.
Reductive Transformations: The primary site for reduction is the nitrile group, as discussed previously. Catalytic hydrogenation, for example, can selectively reduce the nitrile group to an aminomethyl group (-CH₂NH₂) without affecting the aromatic ring or the trifluoromethyl group under controlled conditions. More forceful reduction, such as with Birch reduction conditions, could potentially reduce the aromatic ring itself, but this typically requires harsh conditions that may affect the other functional groups.
Coupling Reactions for the Formation of C-C and C-N Bonds
This compound is a valuable substrate for modern cross-coupling reactions, which are pivotal for constructing complex molecular architectures.
C-N Bond Formation (Buchwald-Hartwig Amination): The amino group of this compound can act as the nucleophilic component in palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.org This allows for the coupling of the aniline (B41778) derivative with various aryl or heteroaryl halides and triflates, forming diarylamines. acsgcipr.orglibretexts.org This reaction is a cornerstone of medicinal chemistry for synthesizing complex amine-containing structures. beilstein-journals.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the C-N coupled product. wikipedia.org
C-C Bond Formation (Suzuki-Miyaura Coupling): To participate in C-C bond-forming reactions like the Suzuki-Miyaura coupling, the molecule must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. libretexts.orgrsc.org This can be achieved via electrophilic halogenation of the aromatic ring (see section 3.4). Once the halogenated derivative is formed, it can be coupled with a wide range of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orgnih.gov This strategy is widely used to synthesize biaryl compounds. libretexts.org
Table 2: Representative Cross-Coupling Reactions
| Reaction Name | Role of this compound | Coupling Partner | Bond Formed | Key Reagents |
| Buchwald-Hartwig | Amine Nucleophile | Aryl Halide/Triflate | C-N | Pd Catalyst, Ligand, Base |
| Suzuki-Miyaura | Halogenated Substrate (Electrophile) | Organoboron Reagent | C-C | Pd Catalyst, Base |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Amino Group (-NH₂): A powerful activating group and an ortho, para-director.
Trifluoromethyl Group (-CF₃): A strongly deactivating group and a meta-director due to its potent negative inductive effect. libretexts.orgmdpi.com
Nitrile Group (-CN): A deactivating group and a meta-director.
Position C3: Blocked by the trifluoromethyl group.
Position C1: Blocked by the nitrile group.
Position C5: This position is ortho to the activating amino group and meta to both deactivating -CF₃ and -CN groups. This makes it the most electron-rich and sterically accessible position for electrophilic attack.
Position C2 and C6: These positions are less favored due to the directing effects of the substituents.
Therefore, electrophilic aromatic substitution reactions, such as halogenation (bromination, chlorination) or nitration, are expected to occur with high regioselectivity at the C5 position. masterorganicchemistry.comnih.govrsc.org For example, halogenation of the similar 4-amino-3-methylbenzonitrile occurs at the C5 position. nih.gov
Comparative Reactivity Studies with Isomeric and Analogous Benzonitrile Derivatives
The reactivity of this compound can be better understood by comparing it with its isomers and analogues.
Analogous Derivatives:
4-Amino-3-nitrobenzonitrile: The nitro group (-NO₂) is a strong deactivating group, similar to -CF₃, but it deactivates through both resonance and inductive effects. sigmaaldrich.com In electrophilic substitution, the directing effects would be similar, favoring substitution at C5. However, the nucleophilicity of the amino group in the nitro-analogue is significantly reduced compared to the trifluoromethyl-analogue, which can affect its performance in reactions like Buchwald-Hartwig amination.
The strong inductive effect of the -CF₃ group in this compound makes the amino group less basic and less nucleophilic than in 4-aminobenzonitrile, while simultaneously influencing the regioselectivity of reactions on the aromatic ring in a predictable manner.
Pharmacological and Biological Research Applications of 4 Amino 3 Trifluoromethyl Benzonitrile
Structure-Activity Relationship (SAR) Studies of 4-Amino-3-(trifluoromethyl)benzonitrile Derivatives
Influence of the Trifluoromethyl Group on Lipophilicity, Metabolic Stability, and Receptor Binding
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its presence in this compound profoundly influences the compound's properties.
Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 enzymes, which are major players in drug metabolism. Research on related compounds, such as benzimidazole-4,7-dione-based P2X3 receptor antagonists, has shown that replacing a methyl group with a trifluoromethyl group can lead to a tenfold increase in metabolic stability. nih.gov This increased stability translates to a longer half-life in the body, a desirable characteristic for many therapeutic agents.
Receptor Binding: The trifluoromethyl group can also play a direct role in how a molecule interacts with its biological target. Its electron-withdrawing nature can alter the electronic properties of the aromatic ring, influencing interactions with amino acid residues in the binding pocket of a receptor or enzyme. Furthermore, the size and shape of the -CF3 group can lead to favorable steric interactions, enhancing binding affinity and selectivity.
Impact of Amino and Cyano Substituents on Biological Potency and Selectivity
The amino (-NH2) and cyano (-C≡N) groups are critical pharmacophoric features of this compound, contributing significantly to its biological activity.
Amino Group: The primary amino group can act as a hydrogen bond donor, a crucial interaction for anchoring a molecule within a protein's binding site. It can also serve as a key point for further chemical modification, allowing for the synthesis of a diverse library of analogs with altered properties. For instance, in the development of 6-arylaminoflavones, the amino group of an aniline (B41778) moiety (a similar structure) was essential for creating a new class of compounds with enhanced cytotoxic activity against cancer cells. mdpi.com
The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl and cyano groups creates a unique electronic environment on the benzene (B151609) ring, which is fundamental to the molecule's biological profile.
Rational Design of Bioactive Analogs Based on Computational and Experimental Data
The development of new therapeutic agents from the this compound scaffold relies on a combination of computational modeling and experimental validation.
Computational Approaches: Molecular docking studies can be employed to predict how analogs of this compound might bind to the active sites of various enzymes or receptors. nih.gov By virtually screening libraries of potential derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities and most favorable interaction profiles.
Experimental Validation: The synthesized analogs are then subjected to a battery of in vitro assays to determine their biological activity. nih.gov This can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure effects on cell proliferation, signaling pathways, or other cellular processes. The data from these experiments provide crucial feedback for the next round of design and optimization, creating an iterative cycle of drug discovery. For instance, a related compound, 4-cyano-3-(trifluoromethyl)aniline, is a known starting material for the synthesis of the nonsteroidal antiandrogen bicalutamide (B1683754), which targets the androgen receptor. wikipedia.org This provides a clear example of how this scaffold can be rationally developed into a clinically relevant drug.
Molecular Mechanism of Action Investigations
A key aspect of pharmacological research is to elucidate the precise molecular mechanisms by which a compound exerts its biological effects.
Identification of Molecular Targets (Enzymes, Receptors, Proteins)
While the specific molecular targets of this compound are still under active investigation, its structural features suggest several potential protein families it might interact with.
Kinases: The general structure of this compound bears resemblance to scaffolds found in many kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminobenzonitrile core could potentially bind to the ATP-binding pocket of various kinases. For example, substituted 2-arylbenzothiazoles, which share some structural similarities, have been optimized as potent kinase inhibitors. nih.gov
Other Enzymes: The potential for this compound to inhibit other classes of enzymes should not be overlooked. In vitro enzyme inhibition assays are a primary method to screen for such activity. nih.gov
Receptors: As suggested by the development of bicalutamide from a related precursor, nuclear hormone receptors like the androgen receptor are potential targets. wikipedia.org The specific binding profile of this compound and its derivatives would need to be determined through comprehensive receptor binding assays.
Elucidation of Signal Transduction and Biochemical Pathways Affected
Once a molecular target is identified, the next step is to understand how interaction with that target alters cellular signaling.
If this compound or its derivatives are found to be kinase inhibitors, they would likely modulate the downstream signaling pathways controlled by the inhibited kinase. mdpi.com For example, inhibition of a kinase involved in a growth factor signaling cascade could lead to the suppression of cell proliferation and the induction of apoptosis (programmed cell death). Techniques such as Western blotting and phosphoproteomics can be used to map the changes in protein phosphorylation and identify the specific pathways that are affected.
Development of Fluorescent Probes and Labeling Agents for Biological Imaging
The inherent spectroscopic properties of the aminobenzonitrile scaffold, combined with the potential for chemical modification, make this compound an interesting candidate for the development of fluorescent probes.
Aminobenzonitrile derivatives are known to exhibit fluorescence, and their photophysical properties can be sensitive to their local environment. rsc.org This sensitivity can be exploited to design probes that change their fluorescence upon binding to a specific biological target or in response to changes in the cellular microenvironment (e.g., pH, polarity).
Applications in Agrochemical Research and Development
Efficacy as an Insecticide and Pest Control Agent
While 4-Amino-3-(trifluoromethyl)benzonitrile is not typically applied directly as a pest control agent, its role as a precursor to the commercial insecticide flubendiamide (B33115) means its utility is defined by the efficacy of this end-product. Flubendiamide is a powerful insecticide known for its effectiveness against a broad spectrum of lepidopteran (moth and butterfly) pests, which are significant threats to agricultural production due to their destructive larval feeding habits on foliage and stems. researchgate.net
Research has demonstrated the high potency of flubendiamide in controlling several economically important pest species. researchgate.net This makes it a preferred choice for farmers cultivating major crops such as corn, cotton, cabbage, grapes, and other vegetables. researchgate.net The efficacy of flubendiamide, and by extension the importance of its precursor this compound, is highlighted by its performance against various pests.
Table 1: Efficacy of Flubendiamide Against Key Lepidopteran Pests
| Target Pest Species | Common Name | Efficacy Noted |
|---|---|---|
| Helicoverpa spp. | Cotton Bollworm, Corn Earworm | Potent control agent researchgate.net |
| Heliothis spp. | Tobacco Budworm | Potent control agent researchgate.net |
| Spodoptera spp. | Armyworms | Potent control agent researchgate.net |
| Plutella spp. | Diamondback Moth | Potent control agent researchgate.net |
| Trichoplusia spp. | Cabbage Looper | Potent control agent researchgate.net |
The development of novel analogues of flubendiamide, which also rely on similar core structures derived from precursors like this compound, continues to be an active area of research. For instance, studies on new analogues have shown comparable efficacy to the commercial flubendiamide product, with one compound (8h) demonstrating an LC50 value of 0.0512 mg L⁻¹ against the Oriental armyworm, which is nearly identical to that of flubendiamide (0.0412 mg L⁻¹). nih.gov This ongoing research underscores the continued importance of the foundational chemical structures provided by intermediates like this compound.
Mechanisms of Action in Agricultural Pests and Crop Protection
The insecticidal activity of products derived from this compound, such as flubendiamide, is characterized by a novel and specific mode of action. Flubendiamide is the first commercialized insecticide of the phthalic acid diamide (B1670390) class that targets and activates the ryanodine (B192298) receptors (RyRs) in insects. researchgate.netresearchgate.net These receptors are a class of intracellular calcium channels that play a critical role in muscle function.
Upon ingestion by the target pest, flubendiamide binds to the ryanodine receptors, causing them to remain in an open state. This leads to an uncontrolled and continuous release of calcium ions (Ca²⁺) from internal stores within the muscle cells. The resulting depletion of internal calcium stores and sustained high levels of cytosolic calcium cause irreversible muscle contraction, leading to paralysis, cessation of feeding, and ultimately the death of the insect. nih.gov This distinct mechanism of action makes it a valuable tool for crop protection, especially in managing pests that may have developed resistance to other classes of insecticides.
Formulation Strategies and Environmental Impact Assessment in Agrochemical Applications
The transformation of this compound into a final agrochemical product like flubendiamide involves sophisticated formulation strategies designed to enhance efficacy and manage environmental compatibility. Agrochemical formulations can include soluble powders, emulsifiable liquids, suspension concentrates, and capsule suspensions, which are designed to improve stability, handling, and application. researchgate.net
The environmental impact of pesticides derived from this compound is a significant area of assessment. The inclusion of the trifluoromethyl (-CF3) group, a hallmark of this compound, contributes to the molecular stability of the final pesticide active ingredient. nih.govnih.gov This stability can enhance its effectiveness but also contributes to its persistence in the environment. nih.govnih.gov
Recent studies have highlighted that fluorinated active ingredients, particularly those with trifluoromethyl groups, are increasingly common in pesticides. nih.govnih.gov These compounds fall under the broad category of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their persistence. nih.govnih.govbiologicaldiversity.org
Environmental fate studies of flubendiamide indicate that it degrades very slowly under field conditions. researchgate.net It has been shown to be susceptible to aqueous photolysis, where sunlight can break it down into its des-iodo form. researchgate.net However, its persistence has raised concerns about its potential for groundwater contamination, particularly in porous and sandy soils. researchgate.net The acute toxicity of flubendiamide and its analogues to non-target organisms, such as aquatic invertebrates, is also a critical aspect of its environmental impact assessment. For example, while a novel analogue (compound 8h) showed lower toxicity to Daphnia magna (48h LC50 of 0.0066 mg L⁻¹) compared to flubendiamide (0.0021 mg L⁻¹), both are highly toxic to these aquatic species, necessitating careful management to prevent runoff into waterways. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Flubendiamide |
| Compound 8h (flubendiamide analogue) |
Analytical Chemistry Methodologies Utilizing 4 Amino 3 Trifluoromethyl Benzonitrile
Role as a Standard Reference Material in Quantitative Analysis
4-Amino-3-(trifluoromethyl)benzonitrile serves as a crucial reference material in analytical chemistry, particularly for quantitative analysis. chemimpex.com Reference standards are highly purified compounds used as a measurement base to determine the concentration of a substance and to validate analytical methods.
This compound is commercially available as a high-purity reference standard from suppliers of laboratory and chemical materials. lgcstandards.commyskinrecipes.com These standards are often manufactured under stringent quality management systems, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers), ensuring their suitability for precise analytical work. lgcstandards.comlgcstandards.com
A key application is its use as a pharmaceutical impurity reference standard. lgcstandards.comcwsabroad.com For instance, it is listed as an impurity of the anti-cancer drug Bicalutamide (B1683754). lgcstandards.comcwsabroad.com In this context, it is used to develop and validate analytical methods to detect and quantify this specific impurity in the final drug product, ensuring its safety and quality. The availability of a certified reference standard allows laboratories to achieve accurate and reproducible results in their quality control testing. lgcstandards.comlgcstandards.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 327-74-2 |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.13 g/mol |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Melting Point | 61 - 68 °C |
| Boiling Point | 100 °C / 0.1 mmHg |
| Purity (by GC) | ≥ 98% |
Source: chemimpex.comnih.gov
Application in Chromatographic Techniques for Compound Quantification and Purity Assessment
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. This compound is frequently analyzed and purified using various chromatographic methods, which also serve as models for quantifying similar compounds. chemimpex.com
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. For example, in synthetic processes for producing 4-Amino-2-(trifluoromethyl)benzonitrile, a related isomer, HPLC analysis confirmed purities of 99.2% and 99.3% in different batches. google.com Similarly, analytical HPLC with a reversed-phase C18 column is used to confirm purities exceeding 95% for newly synthesized compounds. acs.org
Researchers utilize several chromatographic methods for its purification:
Flash Column Chromatography: This technique is commonly used for preparative purification. In one instance, a crude product was purified on a Merck silica (B1680970) gel 60 column using a gradient mixture of 10-30% ethyl acetate (B1210297) in hexane. rsc.org
Preparative Reverse Phase HPLC: For higher purity requirements, preparative reverse-phase HPLC is employed. One documented system uses a Waters Atlantis T3 preparative column with a specified flow rate to achieve purification. rsc.org
Thin Layer Chromatography (TLC): TLC is used for monitoring reaction progress and preliminary purity assessment. Visualization can be achieved through fluorescence quenching or by staining with various reagents like Cerium Ammonium Molybdate (CAM), Ninhydrin, or Vanillin. rsc.org
Table 2: Examples of Chromatographic Methods for this compound and Related Compounds
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| Flash Column Chromatography | Silica gel 60 | Gradient of 10-30% Ethyl Acetate in Hexane | Purification |
| Preparative Reverse Phase HPLC | Waters Atlantis T3 (10x100 mm, 5 μm) | Not specified | Purification |
| Analytical HPLC | Agilent ZORBAX SB-C18 (250 x 4.6 mm, 5 μm) | Acetonitrile (B52724) and water mixtures | Purity Assessment |
| Thin Layer Chromatography (TLC) | Silica gel 60 F-254 plates | Not specified | Reaction Monitoring |
Development of Analytical Methods for Detection and Identification in Complex Matrices
Developing robust analytical methods is essential for detecting and identifying this compound, especially in complex matrices such as environmental samples or biological systems. These methods often couple chromatographic separation with highly sensitive detection techniques.
High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. Techniques like UHPLC-ESI-MS (Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry) provide precise mass measurements, enabling the unambiguous identification of the compound. rsc.org For instance, HRMS analysis of a related synthesized compound, 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, yielded a mass-to-charge ratio (m/z) of 312.9443 for the [M+H]⁺ ion, which closely matched the calculated value of 312.9444. rsc.org This level of accuracy is critical for distinguishing between compounds with similar structures.
Computational tools and databases also aid in identification. Predicted collision cross-section (CCS) values, which are derived from ion mobility-mass spectrometry and are related to the ion's size and shape, can be used as an additional identifier. Databases provide predicted CCS values for various adducts of a compound, which can be compared against experimental data to confirm its identity in a sample. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for 4-amino-3-(trifluoromethoxy)benzonitrile (B67731) Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 203.04268 | 137.1 |
| [M+Na]⁺ | 225.02462 | 147.8 |
| [M-H]⁻ | 201.02812 | 136.7 |
| [M+NH₄]⁺ | 220.06922 | 153.9 |
| [M+K]⁺ | 240.99856 | 145.1 |
Note: This data is for the related compound 4-amino-3-(trifluoromethoxy)benzonitrile, illustrating the type of data used for identification. Source: uni.lu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-2-(trifluoromethyl)benzonitrile |
| Bicalutamide |
| Ethyl acetate |
| Hexane |
| Cerium Ammonium Molybdate |
| Ninhydrin |
| Vanillin |
| 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile |
Future Research Trajectories and Interdisciplinary Opportunities for 4 Amino 3 Trifluoromethyl Benzonitrile
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly synthetic methods is crucial for the wider application of 4-Amino-3-(trifluoromethyl)benzonitrile. Traditional synthesis routes for similar aromatic nitriles can involve harsh conditions, costly reagents, and the generation of significant waste streams. Research is actively pursuing more sustainable alternatives.
One modern approach involves the reaction of free anilines with specialized reagents under controlled conditions. For instance, a contemporary method utilizes Togni's Reagent 2 in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetonitrile (B52724) (CH₃CN). The reaction proceeds at an elevated temperature (e.g., 75 °C) under an inert atmosphere to yield the desired product. chemicalbook.com This method represents a move towards more refined and specific catalytic systems that can improve yield and reduce environmental impact compared to older, less efficient processes that often suffered from low yields and difficult purification.
Future research in this area will likely focus on:
Catalyst Development: Investigating novel, non-toxic, and recyclable catalysts, potentially moving away from heavy metals like palladium where possible, or improving their efficiency to minimize use. google.com
Process Intensification: Exploring one-pot synthesis methods that combine multiple steps without isolating intermediates, which can significantly reduce solvent use, reaction time, and waste. sioc-journal.cn
Alternative Reagents: Replacing hazardous reagents like strong acids or toxic cyanides with safer, more sustainable alternatives. google.comgoogle.comgoogle.com
The table below outlines a representative modern synthetic approach.
| Reagents & Conditions | Description |
| Starting Materials | Free anilines, Togni's Reagent 2 chemicalbook.com |
| Base | Potassium Carbonate (K₂CO₃) chemicalbook.com |
| Solvent | Acetonitrile (CH₃CN) chemicalbook.com |
| Atmosphere | Inert (e.g., Argon) chemicalbook.com |
| Temperature | 75 °C chemicalbook.com |
| Purification | Flash column chromatography on silica (B1680970) gel chemicalbook.com |
This focus on green chemistry principles is essential for making the production of this compound more economically viable and environmentally responsible.
Advanced Computational Drug Design and Predictive Modeling for Targeted Therapies
The trifluoromethyl (-CF₃) group is a key feature of this compound, significantly enhancing the lipophilicity and metabolic stability of molecules, making it a highly attractive component in drug design. cymitquimica.com This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for developing targeted therapies. cymitquimica.com For example, it is used in the design and synthesis of 4-phenylpyrrole derivatives that function as androgen receptor antagonists, which have shown effectiveness against prostate cancer cells. chemicalbook.comhsppharma.com
Advanced computational tools are becoming indispensable in this process. Future research will increasingly leverage these technologies to:
Predict Biological Activity: Use in silico models to predict how derivatives of this compound will interact with specific biological targets, such as protein kinases or hormone receptors. This allows researchers to prioritize the synthesis of only the most promising candidates.
Optimize Lead Compounds: Employ molecular docking simulations to visualize and refine the binding of these derivatives within the active site of a target protein. This helps in designing molecules with higher potency and selectivity, thereby reducing potential side effects.
Develop Structure-Activity Relationships (SAR): Computationally model how small changes to the molecular structure affect its biological activity. This systematic approach accelerates the development of highly effective therapeutic agents.
While specific computational studies on this compound itself are not extensively published, the principles are well-established for structurally related compounds, indicating a clear and promising path for future research.
Development of Next-Generation Agrochemical and Material Science Applications
Beyond pharmaceuticals, this compound holds significant promise in the fields of agrochemicals and material science, largely due to the influence of the trifluoromethyl group.
Agrochemicals: The compound is a valuable building block for creating new agrochemicals. It is used in formulating potent insecticides for crop protection. chemicalbook.com The trifluoromethyl group can enhance the efficacy and stability of the active ingredients in pesticides, leading to more effective pest control solutions. Future research is aimed at developing next-generation agrochemicals that are not only more potent but also more target-specific, reducing their impact on non-target organisms and the wider environment.
Material Science: In material science, this compound is incorporated into advanced polymers and coatings. The inclusion of the trifluoromethyl group can significantly improve the material's properties, such as:
Thermal Stability: Increasing resistance to heat and degradation.
Chemical Resistance: Enhancing durability when exposed to harsh chemicals.
Hydrophobicity: Creating water-repellent surfaces.
These enhanced properties make the resulting materials valuable for producing durable coatings, specialty polymers, and other high-performance products. Future development will likely explore its use in creating advanced materials for electronics, aerospace, and other demanding applications.
Addressing Challenges in Research Translation and Industrial Application
Translating laboratory-scale synthesis and applications into large-scale industrial production presents several challenges. For a compound like this compound, these hurdles often revolve around cost, safety, and sustainability.
Key challenges include:
Cost and Availability of Raw Materials: The synthesis of complex fluorinated compounds can rely on specialized and expensive starting materials and reagents. google.com
Process Safety and Hazard Management: The use of toxic reagents, such as cyanides, and potentially hazardous reaction conditions requires stringent safety protocols and specialized facilities, adding to the cost and complexity of industrial production. nbinno.com
Yield and Purity: Achieving high yields and purity on an industrial scale can be difficult. Older methods for related compounds were often plagued by low yields (around 30%) and the need for extensive purification to remove byproducts and unreacted materials. google.com
Waste Management: Chemical synthesis, particularly multi-step processes, can generate significant amounts of waste, including used solvents and toxic byproducts. google.com Managing this waste in an environmentally responsible manner is a major challenge for industrial applications.
Overcoming these challenges requires innovation in process chemistry, such as developing high-yield, low-waste synthetic routes and investing in modern production facilities capable of handling complex and hazardous reactions safely and efficiently. nbinno.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-amino-3-(trifluoromethyl)benzonitrile?
- Answer : The compound is synthesized via catalytic reduction of nitro precursors or nucleophilic substitution reactions. For example, describes the reduction of 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile using palladium catalysts to yield the amino derivative. Suzuki-Miyaura cross-coupling () can also introduce trifluoromethyl groups into aromatic systems using boronic esters. Key intermediates are characterized by H NMR (e.g., δ = 4.33 ppm for methylene protons) and LC-MS (m/z 267.1 [M+H]) .
Q. How is this compound characterized for purity and structural identity in academic research?
- Answer : Analytical methods include:
- Liquid Chromatography (HPLC) : A Waters Spherisorb ODS-2 L1 column resolves impurities like 4-amino-2-(trifluoromethyl)benzonitrile (retention time ~3.0 min) from the target compound ( ).
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ = 7.34–7.88 ppm) ( ).
- Mass Spectrometry : LC-ESI+ confirms molecular weight (e.g., m/z 267.1 [M+H]) ().
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Answer : Required precautions include:
- Personal Protective Equipment (PPE) : EN 166-certified eye protection, nitrile gloves, and full-coverage lab coats ( ).
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- Waste Disposal : Follow institutional guidelines for nitrile-containing waste. Note that occupational exposure limits are unspecified, but Sigma-Aldrich disclaims warranties for purity ( ), necessitating independent validation .
Advanced Research Questions
Q. How can researchers address discrepancies in analytical data for this compound across studies?
- Answer : Contradictions in retention times or spectral data may arise from:
- Column Variability : HPLC retention times depend on column chemistry (e.g., L1 vs. C18 phases). Standardize methods using USP protocols ( ).
- Isomeric Impurities : Differentiate positional isomers (e.g., 3- vs. 2-trifluoromethyl substitution) via F NMR or high-resolution MS ().
- Synthetic Byproducts : Monitor intermediates (e.g., nitro precursors) using relative response factors (RRF = 1.4 for impurity quantification) ().
Q. What role does this compound play in medicinal chemistry, particularly in kinase or receptor-targeted drug discovery?
- Answer : The compound serves as a key intermediate in:
- GLUT1 Inhibitors : highlights its use in synthesizing BAY-876, a selective glucose transporter inhibitor, via coupling with pyrazole derivatives.
- Anticancer Agents : It is a precursor for bicalutamide analogs, where trifluoromethyl groups enhance metabolic stability and binding affinity ().
- SAR Studies : Modifications at the amino or nitrile groups improve selectivity (e.g., introducing methoxy or fluoro substituents) ().
Q. What strategies are recommended for quantifying trace impurities like 4-amino-2-(trifluoromethyl)benzonitrile in this compound batches?
- Answer : Use a validated HPLC method with:
- Calibration Standards : Prepare USP-grade reference materials (e.g., bicalutamide RS) ().
- Detection Limits : Achieve ≤0.1% impurity levels using UV detection at 254 nm ( ).
- Data Analysis : Apply the formula:
where = impurity peak area, = standard peak area, and RRF = 1.4 () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
